molecular formula C7H7F3O B2461939 2-(Trifluoromethyl)spiro[2.3]hexan-5-one CAS No. 2445793-28-0

2-(Trifluoromethyl)spiro[2.3]hexan-5-one

Cat. No. B2461939
CAS RN: 2445793-28-0
M. Wt: 164.127
InChI Key: PDEUCZSAQGCTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)spiro[2.3]hexan-5-one is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This spiroketone is a bicyclic compound that contains a spiro center, which is a carbon atom that is shared by two rings. The trifluoromethyl group at the 2-position of the spiro center also adds to its unique properties.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • A study by Meng et al. (2017) describes a novel method for synthesizing trifluoromethyl-containing 1'H-spiro[azirine-2,4'-quinolin]-2'(3'H)-ones, showcasing the potential of 2-(Trifluoromethyl)spiro[2.3]hexan-5-one in facilitating complex chemical syntheses (Meng, Chen, Yu, & Han, 2017).

  • Rosenberg et al. (2016) explored the strained carbene reaction intermediate, spiro[3.3]hept-1-ylidene, generated from a related compound, providing insights into the chemical behavior of spiro compounds under specific conditions (Rosenberg, Schrievers, & Brinker, 2016).

Biochemical and Medicinal Applications

  • Capaccio et al. (2019) developed an asymmetric synthesis of α-trifluoromethylthio-β-amino acids using a type of spiro compound, highlighting its role in producing biochemically significant molecules (Capaccio, Sicignano, Rodríguez, Della Sala, & Alemán, 2019).

Electronic and Photophysical Applications

properties

IUPAC Name

2-(trifluoromethyl)spiro[2.3]hexan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O/c8-7(9,10)5-3-6(5)1-4(11)2-6/h5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEUCZSAQGCTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12CC(=O)C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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